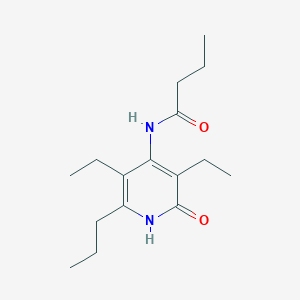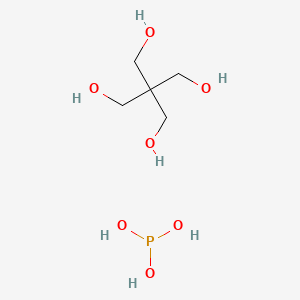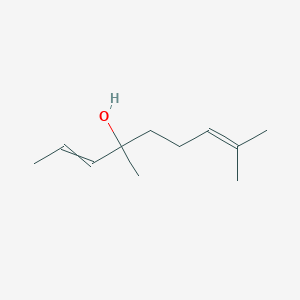
4,8-Dimethylnona-2,7-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethylnona-2,7-dien-4-ol is an organic compound with the molecular formula C₁₁H₂₀O. It is a type of nonadienol, characterized by the presence of two double bonds and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnona-2,7-dien-4-ol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method is the reaction of 4,8-dimethyl-1,7-nonadiene with a suitable oxidizing agent to introduce the hydroxyl group at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often includes steps such as distillation and purification to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethylnona-2,7-dien-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4,8-dimethylnona-2,7-dien-4-one.
Reduction: Formation of 4,8-dimethylnonane-2,7-diol.
Substitution: Formation of 4,8-dimethylnona-2,7-dien-4-chloride.
Scientific Research Applications
4,8-Dimethylnona-2,7-dien-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of 4,8-Dimethylnona-2,7-dien-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
4,8-Dimethylnona-3,7-dien-2-ol: Similar structure but with the hydroxyl group at a different position.
4,8-Dimethylnona-2,7-dien-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: 4,8-Dimethylnona-2,7-dien-4-ol is unique due to its specific arrangement of double bonds and the hydroxyl group.
Properties
CAS No. |
103983-77-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4,8-dimethylnona-2,7-dien-4-ol |
InChI |
InChI=1S/C11H20O/c1-5-8-11(4,12)9-6-7-10(2)3/h5,7-8,12H,6,9H2,1-4H3 |
InChI Key |
QRNQFKQHNYFBCC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)(CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


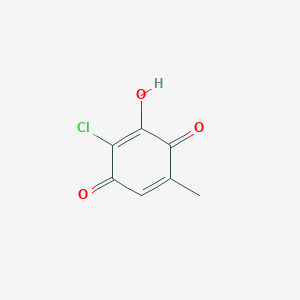
![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
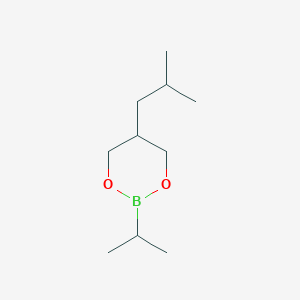
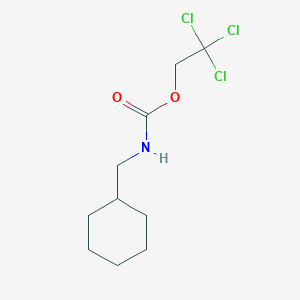

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)

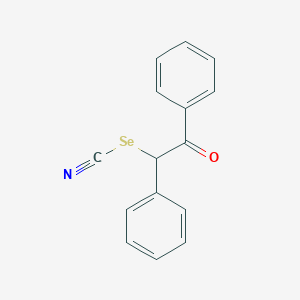

![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
